molecular formula C9H16FNO4 B15306746 Methyl (S)-3-(Boc-amino)-2-fluoropropanoate

Methyl (S)-3-(Boc-amino)-2-fluoropropanoate

Cat. No.: B15306746
M. Wt: 221.23 g/mol
InChI Key: OPQLRNAPBIXORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is an organic compound with the molecular formula C9H16FNO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the second carbon of the propanoate chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide).

    Deprotection: Carried out using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Produces the free amine.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Methyl 3-amino-2-fluoropropanoate: Lacks the Boc protecting group, making it more reactive but less stable.

    Methyl 3-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate: Fluorine atom is on the third carbon, leading to different steric and electronic effects.

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is unique due to the combination of the Boc protecting group and the fluorine atom on the second carbon. This structural arrangement imparts specific reactivity and stability, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

methyl 2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

OPQLRNAPBIXORO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.